(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(1H-1,2,4-triazol-5-yl)methanone
Description
Properties
IUPAC Name |
[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(1H-1,2,4-triazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN5O2/c14-10-7-15-4-1-11(10)21-9-2-5-19(6-3-9)13(20)12-16-8-17-18-12/h1,4,7-9H,2-3,5-6H2,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTCBIMNUVFOEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)C3=NC=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(1H-1,2,4-triazol-5-yl)methanone typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-chloropyridine with piperidine under specific conditions to form the intermediate (3-chloropyridin-4-yl)piperidine. This intermediate is then reacted with 1H-1,2,4-triazole in the presence of a suitable coupling agent to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(1H-1,2,4-triazol-5-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom in the pyridine ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(1H-1,2,4-triazol-5-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Industry: The compound can be utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(1H-1,2,4-triazol-5-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound is compared below with two analogs from the evidence, focusing on structural features, molecular properties, and reported bioactivities:
*Calculated based on molecular formula (C14H12ClN5O2).
Key Observations
JJKK-048 shares the piperidinyl-triazolyl methanone framework but substitutes the chloropyridinyl group with a lipophilic bis(benzo[d][1,3]dioxol) moiety, enhancing CNS permeability and monoacylglycerol lipase inhibition .
Triazole Position :
- The target compound’s 1H-1,2,4-triazol-5-yl group differs from JJKK-048’s 1H-1,2,4-triazol-1-yl , which may influence hydrogen bonding or π-π stacking with enzyme active sites.
Pharmacological Implications :
- JJKK-048’s in vivo effects (analgesia, hypomotility) suggest CNS activity, implying that the target compound’s chloropyridinyl group may similarly target neurological pathways but with altered potency or selectivity .
Research Findings and Implications
- Structural Insights : SHELX-based crystallography () enables precise determination of bond angles and conformations, critical for comparing bioactivity across analogs. For instance, the piperidine ring’s chair conformation in the target compound may enhance stability compared to pyrrolidine’s puckered ring .
- Activity Predictions : The chloropyridinyl group’s electronegativity may enhance binding to enzymes like kinases or cytochrome P450 isoforms, though empirical validation is needed.
- Synthetic Feasibility : The triazole and pyridine motifs are synthetically accessible via click chemistry or nucleophilic substitution, supporting scalable production for further testing .
Biological Activity
The compound (4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(1H-1,2,4-triazol-5-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry for its potential therapeutic applications. Its structure incorporates a piperidine ring, a chloropyridine moiety, and a triazole framework, which contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic uses, and relevant research findings.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 302.77 g/mol. The presence of the triazole ring is particularly notable as triazoles are known for their diverse biological activities, including antifungal and anticancer properties .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The triazole component is known to inhibit specific enzymes and receptors involved in disease processes. Research indicates that compounds with similar structures have shown promise in modulating neurotransmitter systems, potentially impacting conditions such as neurodegenerative diseases .
Antifungal Activity
Recent studies have highlighted the antifungal potential of triazole derivatives. The compound's structural features suggest it may exhibit significant antifungal activity against various pathogens. A review indicated that 1,2,4-triazoles possess broad-spectrum antifungal activity, making them crucial in developing new antifungal agents .
Anticancer Properties
Triazole derivatives have been investigated for their anticancer properties. For instance, compounds with similar structures have demonstrated efficacy against various cancer cell lines. Specific studies reported IC50 values indicating potent activity against colon carcinoma and breast cancer cell lines . The mechanism often involves the inhibition of cell proliferation and induction of apoptosis.
Case Studies
- Antifungal Efficacy : In vitro studies on triazole derivatives showed promising results against resistant fungal strains. The compound's ability to inhibit fungal growth was evaluated using minimum inhibitory concentration (MIC) assays, with some derivatives achieving excellent activity (MIC < 2 μg/mL) against Candida species .
- Anticancer Activity : A study involving the evaluation of triazole derivatives against cancer cell lines revealed that certain modifications to the triazole structure significantly enhanced cytotoxicity. For example, derivatives with halogen substitutions exhibited improved potency against human breast cancer cells .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Notable Findings |
|---|---|---|
| 1-(4-((3-Chloropyridin-2-yloxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone | Potential cancer treatment | Active against various cancer cell lines |
| (4-((3-Chloropyridin-2-yloxy)piperidin-1-yl)(naphthalen-1-y)methanone | Similar structural components | Variability in substituents affects activity |
| Ethyl 4-(4-((3-chloropyridin-4-yloxy)piperidin-1-y)-4-oxobutanoate | Distinct chemical properties | Investigated for anti-inflammatory effects |
Q & A
Basic: What are the standard synthetic routes for this compound?
Answer:
The synthesis typically involves a multi-step approach:
Piperidine ring formation : React 3-chloropyridin-4-ol with a base to generate the intermediate (e.g., via nucleophilic substitution).
Coupling with triazole : Use a catalyst (e.g., palladium-based) to facilitate condensation between the piperidine intermediate and the 1H-1,2,4-triazole derivative.
Methanone introduction : Employ acylating agents (e.g., carbonyl diimidazole) to finalize the methanone group.
Key conditions include controlled temperature (60–100°C), inert atmosphere, and solvent optimization (e.g., DMF or THF) .
Advanced: How can coupling reactions involving the 1H-1,2,4-triazole moiety be optimized to minimize side products?
Answer:
Optimization strategies include:
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve regioselectivity during cross-coupling.
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 24 hr) and enhances yield by 15–20% .
- Solvent polarity adjustment : Polar aprotic solvents (e.g., DMSO) stabilize reactive intermediates.
Monitor progress via TLC or HPLC to identify and quench side reactions early .
Basic: Which spectroscopic techniques are critical for structural confirmation?
Answer:
- ¹H/¹³C NMR : Assign peaks for piperidine (δ 3.0–4.0 ppm), triazole (δ 7.5–8.5 ppm), and methanone (δ 160–170 ppm in ¹³C).
- HPLC-MS : Confirm molecular ion ([M+H]⁺) and purity (>95%).
- FTIR : Validate carbonyl stretch (~1650–1700 cm⁻¹) and aromatic C-Cl (~750 cm⁻¹) .
Advanced: How to resolve contradictions in spectral data during characterization?
Answer:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., piperidine vs. triazole protons).
- X-ray crystallography : Provides definitive bond-length/angle data for ambiguous regions.
- Isotopic labeling : Use deuterated analogs to trace proton environments in complex spectra .
Advanced: What experimental designs are recommended for assessing enzyme inhibition or receptor binding?
Answer:
- In vitro assays : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding affinity (Kd).
- Dose-response curves : Test concentrations from 1 nM to 100 µM; calculate IC₅₀ values.
- Control compounds : Include known inhibitors (e.g., staurosporine for kinases) to validate assay conditions .
Advanced: How to address data variability in biological activity studies?
Answer:
- Replicate design : Use ≥3 biological replicates with technical triplicates to account for instrument/operator variability.
- ANOVA or mixed-effects models : Statistically analyze batch effects (e.g., synthesis lot differences).
- Blinded analysis : Separate compound preparation and assay teams to reduce bias .
Basic: What factors influence the compound’s stability, and how are they tested?
Answer:
- pH stability : Incubate in buffers (pH 2–9) for 24–72 hr; monitor degradation via HPLC.
- Thermal stability : Store at 4°C, 25°C, and 40°C; assess decomposition kinetics.
- Light sensitivity : Expose to UV/visible light; quantify photodegradation products .
Advanced: How to establish structure-activity relationships (SAR) for analogs?
Answer:
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins.
- Analog synthesis : Modify substituents (e.g., chloro→fluoro on pyridine) and compare IC₅₀ values.
- Free-energy perturbation (FEP) : Quantify substituent contributions to binding .
Basic: What methods improve solubility for in vitro assays?
Answer:
- Co-solvents : Use DMSO (<1% v/v) or cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility.
- Salt formation : Convert to hydrochloride or mesylate salts.
- Nanoformulation : Prepare liposomal or PEGylated dispersions .
Advanced: How to investigate reaction mechanisms in synthesis?
Answer:
- Isotopic labeling : Introduce ¹³C or ¹⁵N labels to track bond formation (e.g., methanone carbonyl).
- Kinetic studies : Vary reagent concentrations (pseudo-first-order conditions) to determine rate laws.
- DFT calculations : Model transition states (e.g., B3LYP/6-31G*) to propose mechanistic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
